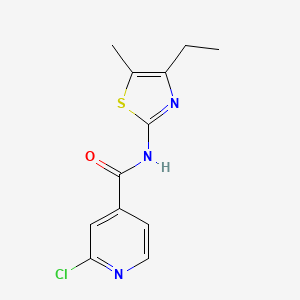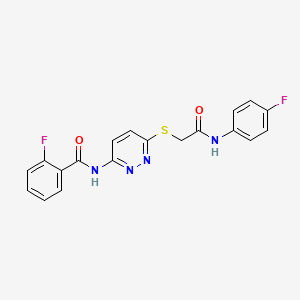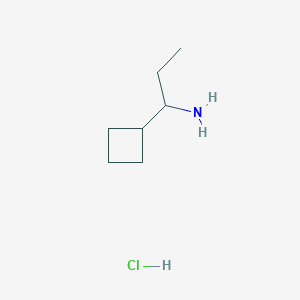![molecular formula C22H14N4S2 B2944951 1,3-Bis[4-(4-pyridyl)-2-thiazolyl]benzene CAS No. 1421261-85-9](/img/structure/B2944951.png)
1,3-Bis[4-(4-pyridyl)-2-thiazolyl]benzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,3-Bis[4-(4-pyridyl)-2-thiazolyl]benzene is an organic compound with the molecular formula C22H14N4S2. This compound is characterized by its unique structure, which includes two pyridyl and two thiazolyl groups attached to a benzene ring. It is used in various scientific research applications due to its interesting chemical properties and potential for forming coordination polymers.
科学的研究の応用
1,3-Bis[4-(4-pyridyl)-2-thiazolyl]benzene has a wide range of scientific research applications, including:
Chemistry: Used as a ligand in coordination chemistry to form metal-organic frameworks (MOFs) and coordination polymers.
Medicine: Explored for its potential use in drug development and as a diagnostic tool.
Industry: Utilized in the development of advanced materials, such as luminescent materials and sensors.
作用機序
Target of Action
Similar compounds have been used in the synthesis of coordination polymers , suggesting potential interactions with metal ions.
Mode of Action
It’s known that similar compounds can form coordination polymers through interactions with metal ions . These polymers can exhibit unique properties such as photocatalytic activity .
Result of Action
Similar compounds have been shown to exhibit photocatalytic properties, suggesting potential applications in environmental protection .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 1,3-Bis[4-(4-pyridyl)-2-thiazolyl]benzene. For instance, the formation of coordination polymers can be influenced by factors such as pH . Additionally, the photocatalytic activity of similar compounds can be influenced by the presence of light .
生化学分析
Biochemical Properties
1,3-Bis[4-(4-pyridyl)-2-thiazolyl]benzene plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound has been found to bind to specific enzymes, altering their activity and influencing biochemical pathways. For instance, it can interact with enzymes involved in oxidative stress responses, thereby modulating the cellular redox state. Additionally, this compound can form complexes with metal ions, which can further influence its biochemical properties and interactions .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. This compound has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, it can activate or inhibit specific signaling pathways, leading to changes in gene expression profiles. These changes can affect cellular functions such as proliferation, differentiation, and apoptosis. Furthermore, this compound can impact cellular metabolism by altering the activity of metabolic enzymes and influencing the production of reactive oxygen species .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. One of the primary mechanisms involves binding interactions with biomolecules, such as proteins and nucleic acids. This binding can lead to enzyme inhibition or activation, depending on the specific target. Additionally, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins. These interactions can result in changes in the expression of genes involved in critical cellular processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are crucial factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under specific conditions, such as exposure to light or extreme pH levels. Long-term exposure to this compound can lead to cumulative effects on cellular function, including alterations in cell viability and metabolic activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound may exhibit beneficial effects, such as antioxidant activity and protection against oxidative stress. At higher doses, it can induce toxic or adverse effects, including cellular damage and apoptosis. Threshold effects have been observed, where a specific dosage range elicits a maximal response, beyond which the effects plateau or become detrimental .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate these processes. This compound can influence metabolic flux by modulating the activity of key enzymes, leading to changes in metabolite levels. For example, it can affect the glycolytic pathway by altering the activity of glycolytic enzymes, resulting in changes in glucose metabolism and energy production .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be taken up by cells through active transport mechanisms and distributed to various cellular compartments. Its localization and accumulation within cells can influence its activity and function. For instance, this compound may accumulate in the mitochondria, where it can affect mitochondrial function and energy production .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. This compound can be targeted to specific compartments or organelles through targeting signals or post-translational modifications. For example, it may be directed to the nucleus, where it can interact with nuclear proteins and influence gene expression. Alternatively, it may localize to the endoplasmic reticulum or Golgi apparatus, affecting protein processing and trafficking .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Bis[4-(4-pyridyl)-2-thiazolyl]benzene typically involves the reaction of 4-(4-pyridyl)-2-thiazolyl derivatives with benzene derivatives under specific conditions. One common method involves the use of a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, where 4-(4-pyridyl)-2-thiazolylboronic acid is reacted with 1,3-dibromobenzene in the presence of a palladium catalyst and a base .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and the use of continuous flow reactors to increase yield and efficiency .
化学反応の分析
Types of Reactions
1,3-Bis[4-(4-pyridyl)-2-thiazolyl]benzene can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could result in the formation of thiazolidines .
類似化合物との比較
Similar Compounds
1,4-Bis[4-(4-pyridyl)-2-thiazolyl]benzene: Similar structure but with different positional isomerism.
1,3-Bis[4-(4-hydroxyphenyl)-2-thiazolyl]benzene: Contains hydroxyphenyl groups instead of pyridyl groups.
1,3-Bis[5-ethoxycarbonyl-4-methyl-2-thiazolyl]benzene: Contains ethoxycarbonyl and methyl groups.
Uniqueness
1,3-Bis[4-(4-pyridyl)-2-thiazolyl]benzene is unique due to its specific arrangement of pyridyl and thiazolyl groups, which confer distinct chemical properties and reactivity. This uniqueness makes it particularly valuable in the formation of coordination polymers and metal-organic frameworks, as well as in various biological and industrial applications .
特性
IUPAC Name |
4-pyridin-4-yl-2-[3-(4-pyridin-4-yl-1,3-thiazol-2-yl)phenyl]-1,3-thiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H14N4S2/c1-2-17(21-25-19(13-27-21)15-4-8-23-9-5-15)12-18(3-1)22-26-20(14-28-22)16-6-10-24-11-7-16/h1-14H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BAIVNAOKZPUEIV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C2=NC(=CS2)C3=CC=NC=C3)C4=NC(=CS4)C5=CC=NC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H14N4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![[(2,4,6-TRIMETHYLPHENYL)CARBAMOYL]METHYL 2-(4-METHYLPHENYL)ACETATE](/img/structure/B2944870.png)
![3-(2-(4-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)-2-oxoethyl)benzo[d]oxazol-2(3H)-one](/img/structure/B2944871.png)
![Ethyl 2'-amino-1-(2-ethoxy-2-oxoethyl)-6'-ethyl-7'-methyl-2,5'-dioxo-1,2,5',6'-tetrahydrospiro[indole-3,4'-pyrano[3,2-c]pyridine]-3'-carboxylate](/img/structure/B2944876.png)
![2-methyl-N-((1-(2-(methylthio)benzyl)piperidin-4-yl)methyl)imidazo[1,2-a]pyridine-3-carboxamide](/img/structure/B2944877.png)
![4-fluoro-N-(2-((3-(3-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)benzamide](/img/structure/B2944878.png)




![N-[2-[(5-Cyclopropyl-1-methylpyrazol-4-yl)amino]-2-oxoethyl]-N-ethylprop-2-enamide](/img/structure/B2944884.png)
![2-Benzyl-2-azabicyclo[2.1.1]hexane-1-carbonitrile](/img/structure/B2944885.png)
![(4-chlorophenyl)[3-phenyl-5,6-dihydro-1(4H)-pyridazinyl]methanone](/img/structure/B2944886.png)


